(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is a complex organic compound that belongs to the class of nitriles and is characterized by its unique structural features. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The molecular formula of this compound is , and it has a molecular weight of approximately 313.36 g/mol. The compound's structure includes a benzenesulfonyl group attached to a penta-2,4-diene backbone with a nitrile functional group.
The synthesis of (2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves multiple steps that may include:
The synthesis may require specific reagents such as benzenesulfonyl chloride, appropriate bases for nucleophilic substitution reactions, and solvents that facilitate the reaction conditions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of (2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile can be represented in several ways:
C1=CC=C(C=C1)C(=C(C#N)C(=O)S(=O)(=O)C2=CC=CC=C2)C=C
InChIKey=XYZ123456789
(Note: Replace with actual InChIKey if available)(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile can participate in several chemical reactions:
Reactions involving this compound must be conducted under controlled conditions to prevent side reactions. For instance, electrophilic additions may require specific catalysts or temperature control to ensure selectivity.
The mechanism of action for (2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves:
Data supporting these mechanisms can be derived from kinetic studies and mechanistic investigations using computational chemistry tools.
Relevant data should be gathered from experimental studies or reliable databases.
(2E,4E)-2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile finds applications in:
Research into its biological activity could reveal potential uses in medicinal chemistry or agrochemicals.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2